N-(4-Ethenylbenzoyl)-2-methylalanine
Description
N-(4-Ethenylbenzoyl)-2-methylalanine is a synthetic organic compound combining a 2-methylalanine backbone with a 4-ethenylbenzoyl substituent. Its structure features a benzoyl group attached to the amino group of 2-methylalanine, with an ethenyl (vinyl) group at the para position of the benzene ring.
Properties
CAS No. |
137349-05-4 |
|---|---|
Molecular Formula |
C13H15NO3 |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
2-[(4-ethenylbenzoyl)amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C13H15NO3/c1-4-9-5-7-10(8-6-9)11(15)14-13(2,3)12(16)17/h4-8H,1H2,2-3H3,(H,14,15)(H,16,17) |
InChI Key |
AAGBHYQKUJFBAT-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)O)NC(=O)C1=CC=C(C=C1)C=C |
Canonical SMILES |
CC(C)(C(=O)O)NC(=O)C1=CC=C(C=C1)C=C |
Synonyms |
Alanine, N-(4-ethenylbenzoyl)-2-methyl- |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Direct comparative data on N-(4-Ethenylbenzoyl)-2-methylalanine are scarce in published literature. However, insights can be drawn from analogs such as substituted benzylamines and benzoylated amino acids. Below, we analyze trends in physical properties, substituent effects, and commercial availability.
Substituent Position and Physical Properties
The position of substituents on aromatic rings significantly impacts physical properties. For example:
- 2-Methylbenzylamine (bp 196–197°C, density 0.97 g/cm³) has a lower boiling point and slightly higher density than 3-Methylbenzylamine (bp 202–205°C, density 0.966 g/cm³) . This difference suggests that ortho-substitution disrupts molecular packing, reducing boiling points compared to meta-substituted analogs.
Commercial Availability and Cost
Reagent catalogs highlight cost variations among substituted benzylamines, which may reflect synthesis complexity or demand:
| Compound | CAS RN | Boiling Point (°C) | Density (g/cm³) | Price (per 5g) |
|---|---|---|---|---|
| 2-Methylbenzylamine | [89-93-0] | 196–197 | 0.97 | JPY 7,100 |
| 3-Methylbenzylamine | [100-81-2] | 202–205 | 0.966 | JPY 9,600 |
The higher price of 3-Methylbenzylamine may correlate with purification challenges or synthetic steps. Extending this trend, this compound would likely be costlier due to its complex synthesis (e.g., coupling 4-ethenylbenzoic acid with 2-methylalanine).
Functional Group Comparisons
- Benzoyl vs. Benzyl Groups : Benzoyl derivatives (like the target compound) exhibit greater polarity than benzylamines due to the carbonyl group, enhancing solubility in polar solvents.
- Ethenyl vs.
Research Findings and Implications
- Polymer Chemistry: The ethenyl group could enable incorporation into vinyl-based polymers, acting as a functional monomer.
- Pharmaceuticals: Benzoylated amino acids are precursors for prodrugs; the methyl and ethenyl groups might modulate bioavailability .
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